Benzimidazole-2-ethanol, 1-methyl-alpha-(1-naphthyl)-
Description
Benzimidazole-2-ethanol, 1-methyl-alpha-(1-naphthyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines, which are found in nucleic acids
Properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)-1-naphthalen-1-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-22-18-12-5-4-11-17(18)21-20(22)13-19(23)16-10-6-8-14-7-2-3-9-15(14)16/h2-12,19,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULAXVJYWDVXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole-2-ethanol, 1-methyl-alpha-(1-naphthyl)- typically involves the condensation of ortho-phenylenediamine with naphthaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting intermediate is then subjected to further reactions to introduce the ethanol and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole-2-ethanol, 1-methyl-alpha-(1-naphthyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole-2-carboxylic acid derivatives, while reduction can yield benzimidazole-2-ethanol derivatives with different substituents.
Scientific Research Applications
Benzimidazole-2-ethanol, 1-methyl-alpha-(1-naphthyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is no exception. It has been investigated for its potential use in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of benzimidazole-2-ethanol, 1-methyl-alpha-(1-naphthyl)- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which serves as the core structure for benzimidazole-2-ethanol, 1-methyl-alpha-(1-naphthyl)-.
2-Phenylbenzimidazole: A similar compound with a phenyl group instead of a naphthyl group.
5,6-Dimethylbenzimidazole: Another derivative with methyl groups at the 5 and 6 positions.
Uniqueness
Benzimidazole-2-ethanol, 1-methyl-alpha-(1-naphthyl)- is unique due to the presence of the naphthyl group, which can impart different chemical and biological properties compared to other benzimidazole derivatives. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
